molecular formula C9H18N2O B15261873 (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol

Cat. No.: B15261873
M. Wt: 170.25 g/mol
InChI Key: RKEBVDDUDPLGSK-IUCAKERBSA-N
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Description

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol is a chiral piperidine derivative characterized by its stereochemistry at positions 3 and 4 (S,S configuration) and a cyclopropylmethylamino substituent. This compound belongs to a class of bioactive molecules where the piperidine scaffold is often utilized for its conformational rigidity and ability to interact with biological targets, such as enzymes or receptors. The hydroxyl group at position 4 and the cyclopropylmethyl moiety may contribute to hydrogen bonding and hydrophobic interactions, respectively, influencing pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,4S)-3-(cyclopropylmethylamino)piperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9-3-4-10-6-8(9)11-5-7-1-2-7/h7-12H,1-6H2/t8-,9-/m0/s1

InChI Key

RKEBVDDUDPLGSK-IUCAKERBSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)NCC2CC2

Canonical SMILES

C1CC1CNC2CNCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with a suitable piperidinone intermediate under reductive amination conditions. The reaction is often catalyzed by transition metals such as iron or rhodium .

Industrial Production Methods

Industrial production of piperidine derivatives, including (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol, often employs continuous flow reactions. These methods allow for efficient scaling up of the synthesis process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol with structurally related piperidine derivatives, focusing on stereochemistry, substituents, and functional group effects.

Stereochemical Variations

  • (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol () Key Differences: R,R stereochemistry vs. S,S in the target compound. This compound is explicitly noted for anticancer activity, suggesting stereochemistry plays a critical role in efficacy .

Substituent Diversity

  • N-((1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amin ()

    • Key Differences : Incorporates a phenylpiperidine and tetrahydro-2H-pyran group, increasing molecular complexity and lipophilicity.
    • Implications : Bulkier substituents may hinder blood-brain barrier penetration compared to the compact cyclopropylmethyl group in the target compound .
  • 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol () Key Differences: Trifluoromethylphenyl substituent vs. cyclopropylmethylamino. Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the cyclopropyl group .

Functional Group Modifications

  • (S,S,S)-35b and (S,S,R)-35b () Key Differences: Epoxide and sulfonyl groups vs. hydroxyl and cyclopropylmethylamino.
  • (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol () Key Differences: Methyl(isopropyl)amino substituent vs. cyclopropylmethylamino.

Comparative Data Table

Compound Name Stereochemistry Key Substituents Molecular Weight Notable Properties/Applications
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol S,S Cyclopropylmethylamino, hydroxyl ~186.26* Potential CNS or oncology applications
(3R,4R)-Compound () R,R Pyrrolotriazine, methoxyphenyl Higher (~500+) Anticancer activity
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol () - Trifluoromethylphenyl, hydroxyl ~245.21 Enhanced metabolic stability
(3S,4S)-3-[Methyl(isopropyl)amino]piperidin-4-ol () S,S Methyl(isopropyl)amino, hydroxyl 172.27 Higher logP vs. cyclopropyl analog

*Estimated based on structural similarity to .

Research Findings and Implications

  • Stereochemistry : The S,S configuration in the target compound may optimize binding to specific enantioselective targets compared to R,R analogs, as seen in ’s anticancer activity .
  • Therapeutic Potential: While direct data is lacking, structural parallels to and suggest possible applications in oncology or neurology, warranting further in vitro and in vivo studies.

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